

Commercial Suppliers and Synthetic Applications of 6-Bromoisoquinoline-1-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Bromoisoquinoline-1-carbonitrile

Cat. No.: B1380134

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For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromoisoquinoline-1-carbonitrile is a key heterocyclic building block in medicinal chemistry and organic synthesis. Its unique structure, featuring a bromine atom and a nitrile group on the isoquinoline scaffold, offers versatile handles for a variety of chemical transformations. This guide provides an in-depth overview of the commercial availability of this compound, detailed experimental protocols for its use in common synthetic reactions, and its application in the development of targeted therapeutics, particularly kinase and PARP inhibitors.

Commercial Availability

A number of chemical suppliers offer **6-Bromoisoquinoline-1-carbonitrile** for research and development purposes. The table below summarizes the offerings from several prominent suppliers, providing key quantitative data for easy comparison. Researchers are advised to request certificates of analysis from suppliers for batch-specific purity information.

Supplier	Catalog Number	CAS Number	Molecular Weight (g/mol)	Purity	Available Quantities
Bridge Organics	IS.018	1082674-24-5	233.064	Not specified	1g, 10g, 25g
BLD Pharm	BD141987	1082674-24-5	233.06	≥95% (typical)	100mg, 1g, 5g, etc.
ChemScene	CS-0440643	1082674-24-5	233.06	>98% (typical)	100mg, 250mg, 500mg, 1g
Hoffman Fine Chemicals	HFC10250	1082674-24-5	233.07	Not specified	Inquire for details

Physicochemical Properties

Property	Value
Appearance	Yellow to white solid[1]
Storage	Sealed in dry, room temperature[1]
SMILES	<chem>N#CC1=NC=CC2=C1C=CC(Br)=C2</chem>
InChI Key	NOTGHQFEQASFGA-UHFFFAOYSA-N

Synthetic Applications and Experimental Protocols

6-Bromoisoquinoline-1-carbonitrile is a versatile substrate for a range of organic reactions, primarily leveraging the reactivity of the bromo and cyano groups.

Suzuki-Miyaura Cross-Coupling

The bromine atom at the 6-position is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. This reaction is instrumental in the synthesis of biaryl compounds.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

- **Reaction Setup:** In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add **6-Bromoisoquinoline-1-carbonitrile** (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (K_2CO_3 , 2.0-3.0 equiv.).
- **Solvent and Catalyst:** Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). Purge the flask with an inert gas (argon or nitrogen). Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) ($Pd(PPh_3)_4$, 0.05 equiv.).
- **Reaction Conditions:** Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Work-up:** Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the desired 6-arylisoquinoline-1-carbonitrile.

Nucleophilic Substitution and Functional Group Transformations

The nitrile group can undergo various transformations, including hydrolysis to a carboxylic acid or reduction to a primary amine. The bromine atom can also be displaced by nucleophiles under certain conditions.

Experimental Protocol: Synthesis of 6-Aminoisoquinoline from 6-Bromoisoquinoline (Illustrative for Bromo- to Amino- Conversion)

While this protocol uses 6-bromoisoquinoline, the principles can be adapted for reactions with the nitrile-substituted analogue, keeping in mind potential reactivity differences.

- **Reaction Setup:** In a high-pressure autoclave, combine 6-bromoisoquinoline (1.0 equiv.), aqueous ammonia (e.g., 28% solution), and a copper(II) sulfate pentahydrate catalyst.

- **Reaction Conditions:** Seal the autoclave and heat the mixture to approximately 190 °C with stirring for several hours.
- **Work-up:** After cooling to room temperature, carefully open the autoclave and pour the reaction mixture into an aqueous sodium hydroxide solution.
- **Extraction and Purification:** Extract the aqueous mixture with an organic solvent such as ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can then be purified by crystallization or column chromatography to yield 6-aminoisoquinoline.

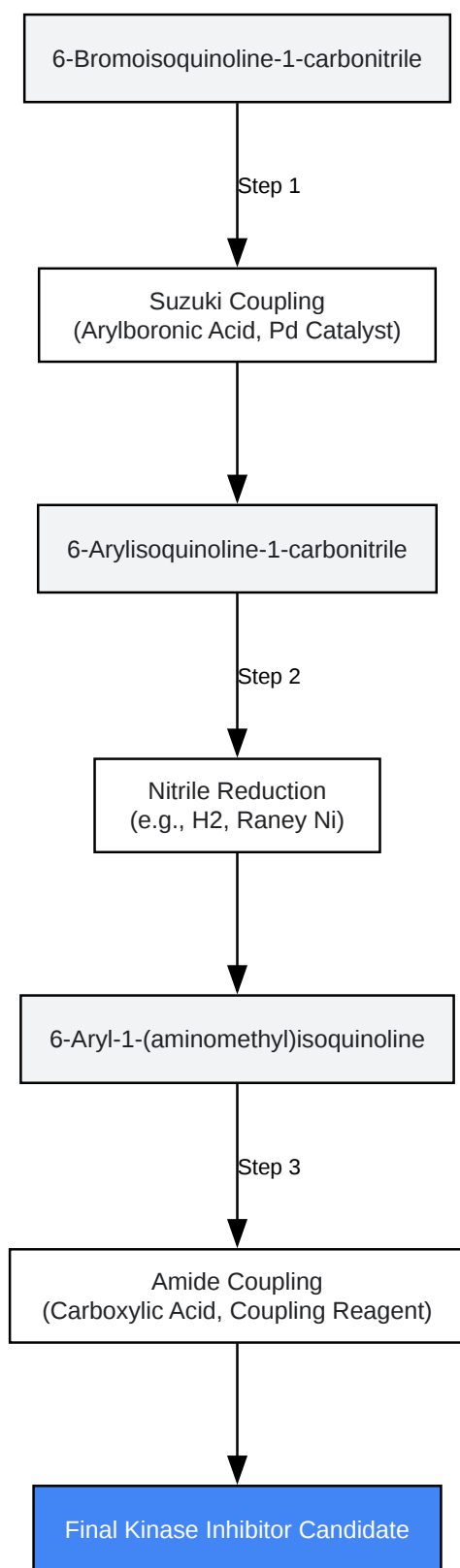
Application in Drug Discovery: Targeting Kinase and PARP Signaling

The isoquinoline scaffold is a common feature in many biologically active molecules, and **6-Bromoisoquinoline-1-carbonitrile** serves as a valuable starting material for the synthesis of kinase and Poly(ADP-ribose) polymerase (PARP) inhibitors.

Kinase Inhibitors

Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The versatility of **6-Bromoisoquinoline-1-carbonitrile** allows for the strategic introduction of various substituents to design molecules that can specifically target the ATP-binding site of kinases.

Below is a conceptual workflow for the synthesis of a generic kinase inhibitor using **6-Bromoisoquinoline-1-carbonitrile**.



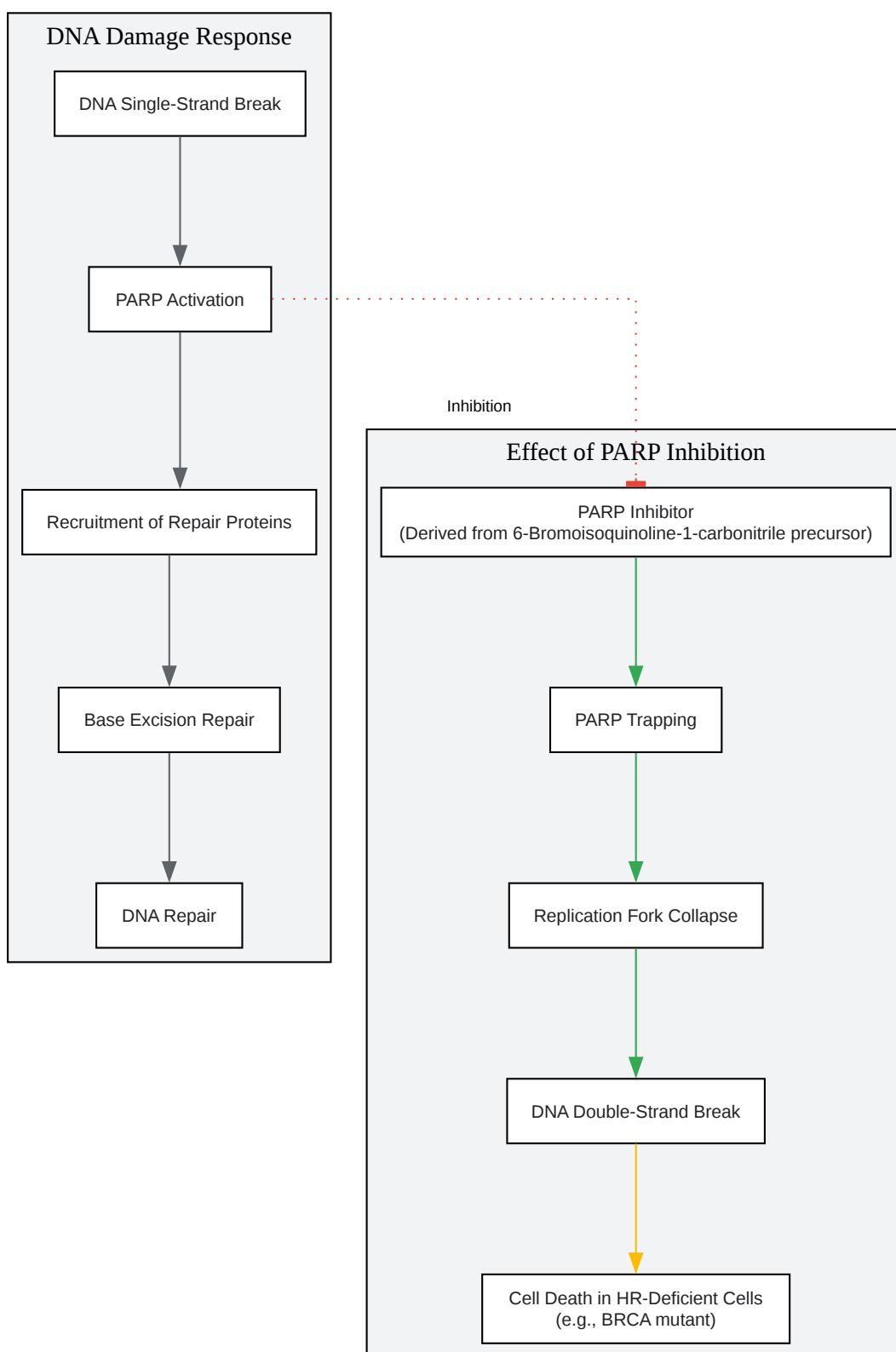
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Fig. 1: Synthetic workflow for a kinase inhibitor.

PARP Inhibitors

PARP enzymes are involved in DNA repair, and their inhibition is a key strategy in cancer therapy, particularly for tumors with BRCA mutations. The isoquinolinone core, which can be derived from isoquinoline precursors, is a feature of some PARP inhibitors.

The following diagram illustrates a simplified signaling pathway involving PARP and the rationale for PARP inhibition.



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References

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- To cite this document: BenchChem. [Commercial Suppliers and Synthetic Applications of 6-Bromoisoquinoline-1-carbonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1380134#commercial-suppliers-of-6-bromoisoquinoline-1-carbonitrile>]

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